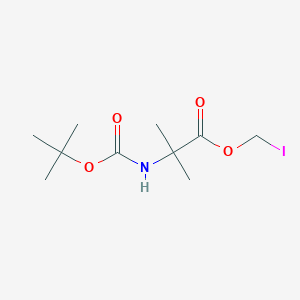

2-tert-Butoxycarbonylamino-2-methylpropionic acid iodomethyl ester

Description

Properties

IUPAC Name |

iodomethyl 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18INO4/c1-9(2,3)16-8(14)12-10(4,5)7(13)15-6-11/h6H2,1-5H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDLQMIPFCVQJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C(=O)OCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from the corresponding Boc-protected amino acid or amino acid ester, followed by halogenation at the β-position (iodination) to introduce the iodomethyl group. The key steps include:

- Protection of the amino group with a tert-butoxycarbonyl group.

- Conversion of the carboxylic acid to its methyl ester.

- Introduction of the iodine atom at the β-position via halogenation.

Detailed Synthetic Route

Step 1: Protection and Esterification

Starting from L-alanine or its derivatives, the amino group is protected using tert-butoxycarbonyl (Boc) to prevent side reactions during halogenation. Simultaneously or subsequently, the carboxyl group is esterified to the methyl ester form.

- Example: Reaction of L-alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base to form N-Boc-L-alanine.

- Esterification using methanol and acid catalyst to obtain N-Boc-L-alanine methyl ester.

Step 2: β-Iodination

The β-position (carbon adjacent to the α-carbon bearing the amino group) is iodinated using iodine reagents or via halogen exchange reactions. A common method involves the conversion of the hydroxyl or other leaving groups to iodine.

- For example, N-(tert-butoxycarbonyl)-L-serine methyl ester can be converted into the β-iodo derivative by treatment with iodine and triphenylphosphine or other iodinating agents under mild conditions.

Step 3: Purification and Characterization

After the iodination, the product is purified by extraction, washing, and recrystallization or chromatography. Characterization is typically performed by NMR, mass spectrometry, and elemental analysis.

Example Procedure from Literature

A representative preparation from Organic Syntheses details the conversion of N-(tert-butoxycarbonyl)-L-serine methyl ester to the β-iodoalanine methyl ester:

- React N-(tert-butoxycarbonyl)-L-serine methyl ester with iodine and triphenylphosphine in anhydrous solvent.

- Stir the reaction mixture under controlled temperature until completion.

- Quench and extract the product using standard organic solvent extraction techniques.

- Purify by recrystallization or chromatography to obtain pure 2-tert-Butoxycarbonylamino-2-methylpropionic acid iodomethyl ester.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | N-(tert-butoxycarbonyl)-L-serine methyl ester | Readily available Boc-protected amino acid ester |

| Iodinating agent | Iodine (I2) with triphenylphosphine or similar | Mild iodination conditions preferred |

| Solvent | Anhydrous dichloromethane or THF | Dry conditions to avoid side reactions |

| Temperature | 0°C to room temperature | Controlled to prevent decomposition |

| Reaction time | 1–4 hours | Monitored by TLC or NMR |

| Yield | 70–90% | High yield with optimized conditions |

| Purification method | Extraction, washing, recrystallization | Ensures high purity |

Research Findings and Optimization Notes

- The use of the Boc protecting group is critical for selective iodination without affecting the amino functionality.

- Methyl ester formation prior to iodination stabilizes the molecule and facilitates purification.

- Reaction temperature control is essential to avoid side reactions such as elimination or over-iodination.

- The iodination step is often optimized by varying the equivalents of iodine and triphenylphosphine, solvent choice, and reaction time to maximize yield and purity.

- Alternative iodination methods include the use of N-iodosuccinimide (NIS) or other mild iodinating reagents, which can offer better selectivity and milder reaction conditions, though these are less commonly reported for this specific compound.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butoxycarbonylamino-2-methylpropionic acid iodomethyl ester undergoes various types of chemical reactions, including:

Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

Substitution Reactions: The major products are substituted derivatives of the original compound, depending on the nucleophile used.

Oxidation Reactions: The major products are oxidized derivatives such as carboxylic acids.

Reduction Reactions: The major products are reduced derivatives such as alcohols.

Scientific Research Applications

2-tert-Butoxycarbonylamino-2-methylpropionic acid iodomethyl ester has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the synthesis of biologically active molecules and as a precursor for the preparation of pharmaceuticals.

Medicine: Utilized in the development of new drugs and therapeutic agents.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-tert-Butoxycarbonylamino-2-methylpropionic acid iodomethyl ester involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is highly reactive and can undergo substitution reactions with various nucleophiles. The ester group can be hydrolyzed or reduced to form corresponding carboxylic acids or alcohols, respectively. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Iodomethyl Pivalate (CAS 53064-79-2)

Structural Similarities :

- Both compounds contain an iodomethyl ester group.

Key Differences : - Iodomethyl pivalate lacks the Boc-amino group, reducing its utility in peptide synthesis. Properties:

| Property | Iodomethyl Pivalate | Target Compound (Boc Derivative) |

|---|---|---|

| Molecular Formula | C₆H₁₁IO₂ | Not explicitly reported |

| Molecular Weight | 242.05 g/mol | Likely >300 g/mol (est.) |

| Boiling Point | 197.2°C | Data unavailable |

| Applications | Pharmaceutical intermediate | Drug synthesis, alkylation |

Iodomethyl pivalate is primarily used as a biochemical reagent, whereas the Boc-amino variant enables site-specific modifications in complex molecules .

2-[(tert-Butoxycarbonyl)amino]-3-(2-fluoro-4,5-dimethoxyphenyl)-2-propanoic Acid Methyl Ester (CAS 853759-47-4)

Structural Similarities :

- Both share the Boc-amino group and ester functionality. Key Differences:

- The fluorinated aromatic ring in CAS 853759-47-4 introduces electronic effects, altering reactivity and bioavailability.

Properties :

| Property | CAS 853759-47-4 | Target Compound |

|---|---|---|

| Molecular Formula | C₁₇H₂₂FNO₆ | Likely C₁₀H₁₈INO₄ (est.) |

| Molecular Weight | 355.36 g/mol | ~300–350 g/mol (est.) |

| Applications | Intermediate for fluoro-labeled L-DOPA | Broader alkylation applications |

The fluorine substituent in CAS 853759-47-4 enhances metabolic stability, while the iodomethyl group in the target compound facilitates nucleophilic substitution .

Iodomethylboronic Acid Pinacol Ester (CAS 70557-99-2)

Structural Similarities :

- Both feature an iodomethyl group.

Key Differences : - The boronic ester in CAS 70557-99-2 enables Suzuki-Miyaura cross-coupling, unlike the Boc-amino ester. Applications:

- Used in synthesizing boron-containing drugs (e.g., protease inhibitors).

- The target compound’s Boc group is more suited for amine protection in peptide synthesis .

Stability and Handling Considerations

- Iodomethyl Esters : Light- and moisture-sensitive; typically stored in amber containers under inert gas.

- Boc Derivatives : Stable at room temperature but degrade under strong acids or bases, releasing the amine group .

Biological Activity

2-tert-Butoxycarbonylamino-2-methylpropionic acid iodomethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound can be characterized by its structural formula, which includes a tert-butoxycarbonyl group and an iodomethyl ester moiety. Its synthesis typically involves the reaction of amino acids with halogenated derivatives, leading to various biological applications.

Enzyme Interaction

Research indicates that this compound interacts with several enzymes, particularly kinases involved in cell signaling pathways. Such interactions can either activate or inhibit enzymatic activity, influencing cellular processes such as proliferation and apoptosis.

Cellular Effects

The compound has been shown to modulate critical cellular functions:

- Cell Signaling : It affects pathways like the PI3K/Akt pathway, which is crucial for cell survival and growth.

- Gene Expression : By binding to transcription factors, it can alter gene expression profiles, potentially leading to therapeutic effects in various diseases.

Dosage Effects

Studies have demonstrated that the biological effects of this compound are dose-dependent:

- Low Doses : Beneficial effects such as enhanced enzyme activity and improved metabolic function have been observed.

- High Doses : Toxic effects may occur, including cellular damage and disruption of normal metabolic processes .

The mechanism by which this compound exerts its biological effects involves:

- Binding Interactions : The compound binds to active sites on enzymes or receptors, modulating their activity through mechanisms such as competitive inhibition or allosteric modulation.

- Subcellular Localization : The localization within specific organelles can influence its effectiveness and the resultant biological activity.

Case Studies

- Anticancer Activity : In a study involving cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability, suggesting potential use as an anticancer agent .

- Neuroprotective Effects : Another investigation highlighted its neuroprotective properties in models of neurodegeneration, indicating that it may help mitigate oxidative stress in neuronal cells .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing 2-tert-Butoxycarbonylamino-2-methylpropionic acid iodomethyl ester, and how can purity be maximized?

The synthesis typically involves sequential protection-deprotection steps. For example, tert-butoxycarbonyl (Boc) protection of the amino group is critical to prevent side reactions during esterification. A two-step protocol is recommended:

- Step 1: Boc-protection of 2-amino-2-methylpropionic acid using di-tert-butyl dicarbonate in a basic solvent (e.g., THF/water mixture) .

- Step 2: Iodomethyl esterification via nucleophilic substitution, employing iodomethane and a mild base (e.g., K₂CO₃) in anhydrous DMF. Purity can be enhanced using silica gel chromatography (hexane/ethyl acetate gradients) and verified via HPLC (>95% purity threshold). Monitor intermediates by TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

Key techniques include:

- ¹H/¹³C NMR: Identify Boc (δ ~1.4 ppm for tert-butyl) and iodomethyl (δ ~3.2–3.5 ppm for CH₂I) groups.

- FT-IR: Confirm ester carbonyl (C=O, ~1740 cm⁻¹) and Boc carbamate (C=O, ~1680 cm⁻¹). If discrepancies arise (e.g., unexpected splitting in NMR), cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic interference from iodine. For ambiguous peaks, repeat analysis in deuterated DMSO to assess hydrogen bonding effects .

Advanced Research Questions

Q. How does the hygroscopic nature of the iodomethyl ester group influence reaction design, and what precautions are necessary for reproducibility?

The iodomethyl group is highly moisture-sensitive, leading to hydrolysis and reduced yields. Mitigation strategies include:

- Conducting reactions under inert gas (N₂/Ar) with rigorously dried solvents (e.g., molecular sieves in THF).

- Pre-activating glassware via flame-drying.

- Monitoring reaction progress via iodide ion-selective electrodes to detect premature hydrolysis. Reproducibility requires strict control of humidity (<10% RH) and temperature (0–5°C during esterification) .

Q. What mechanistic insights explain unexpected byproducts during coupling reactions involving this ester?

Common byproducts (e.g., tert-butyl carbamate or methyl ethers) arise from competing pathways:

- Boc cleavage: Acidic conditions (even trace H⁺) can hydrolyze the Boc group, forming CO₂ and tert-butanol.

- Iodide displacement: Nucleophilic solvents (e.g., DMSO) may displace iodide, forming methyl ethers. To suppress these, use buffered conditions (pH 7–8) and non-nucleophilic solvents (e.g., acetonitrile). DFT calculations (B3LYP/6-31G*) can model transition states to predict dominant pathways .

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in stereochemical assignments for derivatives of this compound?

Single-crystal X-ray diffraction (SHELX suite) is indispensable for confirming stereochemistry. For example:

- Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Refinement: Apply anisotropic displacement parameters for non-H atoms. If twinning or disorder complicates refinement (common with bulky Boc groups), employ the TWIN/BASF commands in SHELXL and validate with R₁ convergence (<5%). Cross-reference with NOESY NMR to confirm spatial proximity of substituents .

Q. What strategies address contradictions between computational predictions and experimental reactivity data for this ester in cross-coupling reactions?

Discrepancies often stem from solvation effects or unaccounted transition states. A systematic approach includes:

- Solvent correction: Apply SMD implicit solvation models in DFT calculations (e.g., Gaussian 16).

- Kinetic profiling: Use stopped-flow UV-Vis to measure rate constants for iodide release.

- Isotopic labeling: ¹³C-labeled Boc groups can track decomposition pathways via LC-MS. Reconcile data by iterating between computational adjustments (e.g., explicit solvent molecules) and experimental validation .

Methodological Considerations

Q. How should researchers design stability studies to evaluate pH-dependent degradation of this compound?

- Buffer selection: Use phosphate (pH 2–7.4) and borate (pH 8–10) buffers at 0.1 M ionic strength.

- Accelerated testing: Conduct at 40°C and 75% RH for 4 weeks, sampling weekly.

- Analytics: Monitor Boc cleavage via HPLC (retention time shifts) and iodide release via ion chromatography. Degradation follows pseudo-first-order kinetics; calculate activation energy (Eₐ) using Arrhenius plots to predict shelf-life .

Q. What protocols optimize the use of GC-MS for trace analysis of degradation products in complex matrices?

- Derivatization: Silylate hydroxyl groups with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility.

- Column selection: DB-5MS (30 m × 0.25 mm × 0.25 µm) with He carrier gas (1.2 mL/min).

- Data interpretation: Compare fragmentation patterns (m/z 73 for TMS groups) against Wiley 7.0/NIST libraries. For co-eluting peaks, employ tandem MS/MS (CID at 20 eV) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.